Ethyl 3-(3-chloropropyl)-4-oxopyrrolidine-1-carboxylate Ethyl 3-(3-chloropropyl)-4-oxopyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18015495
InChI: InChI=1S/C10H16ClNO3/c1-2-15-10(14)12-6-8(4-3-5-11)9(13)7-12/h8H,2-7H2,1H3
SMILES:
Molecular Formula: C10H16ClNO3
Molecular Weight: 233.69 g/mol

Ethyl 3-(3-chloropropyl)-4-oxopyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC18015495

Molecular Formula: C10H16ClNO3

Molecular Weight: 233.69 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-(3-chloropropyl)-4-oxopyrrolidine-1-carboxylate -

Specification

Molecular Formula C10H16ClNO3
Molecular Weight 233.69 g/mol
IUPAC Name ethyl 3-(3-chloropropyl)-4-oxopyrrolidine-1-carboxylate
Standard InChI InChI=1S/C10H16ClNO3/c1-2-15-10(14)12-6-8(4-3-5-11)9(13)7-12/h8H,2-7H2,1H3
Standard InChI Key VLADXSIKWDYABL-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)N1CC(C(=O)C1)CCCCl

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

Ethyl 3-(3-chloropropyl)-4-oxopyrrolidine-1-carboxylate belongs to the class of pyrrolidine derivatives, which are characterized by a five-membered ring containing one nitrogen atom. Its IUPAC name reflects the ester functional group at position 1, a ketone at position 4, and a 3-chloropropyl substituent at position 3. Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC10H16ClNO3\text{C}_{10}\text{H}_{16}\text{ClNO}_3
Molecular Weight233.69 g/mol
Storage ConditionsNot explicitly stated
Hazard CodesResearch-use only

The compound’s exact mass (233.08 g/mol) and polar surface area (55.4 Ų) suggest moderate solubility in polar solvents, aligning with its role in aqueous-phase reactions during synthesis.

Structural Analogues and Comparative Analysis

Comparative analysis with related pyrrolidine derivatives highlights distinct functional group arrangements:

  • Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride (CAS 916814-29-4): Lacks the 3-chloropropyl group, reducing its utility in alkylation reactions .

  • Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate (CAS 1027-35-6): Features a benzyl group at position 1, enhancing aromatic reactivity but limiting compatibility with certain enzymatic reactions .

  • Ethyl 3-oxopiperidine-4-carboxylate (CID 3018365): A six-membered ring analogue with different ring strain and reactivity profiles .

These structural differences underscore the unique role of the 3-chloropropyl moiety in facilitating nucleophilic substitution reactions, a key step in moxifloxacin synthesis .

Synthesis and Manufacturing Processes

Stepwise Synthetic Pathways

The synthesis of Ethyl 3-(3-chloropropyl)-4-oxopyrrolidine-1-carboxylate involves three primary stages :

  • Intermediate Formation: Reaction of glycinate salts with chloroformate yields a carbamate intermediate.

  • Cyclization: Treatment with acrylate under alkaline conditions generates a pyrrolidone core.

  • Side-Chain Introduction: Halogenated chloropropane reacts with the pyrrolidone intermediate, followed by acid-catalyzed decarboxylation to install the 3-chloropropyl group.

A patented method (CN107686852A) details enzymatic transamination using ω-transaminase and pyridoxal phosphate (PLP) to achieve stereochemical control, critical for producing enantiomerically pure moxifloxacin precursors . Reaction conditions typically involve:

  • Temperature: 25–50°C

  • pH: 8.0–9.0

  • Catalysts: ω-transaminase (20–30 g per 10 g substrate) .

Yield Optimization and Challenges

Key challenges in synthesis include:

  • Byproduct Formation: Competing reactions during cyclization may produce undesired regioisomers.

  • Enzyme Stability: ω-transaminase activity diminishes above 50°C, necessitating precise temperature control .

Industrial batches report yields of 65–72%, with purification via dichloromethane extraction and pH-dependent phase separation .

Pharmacological Applications

Role in Moxifloxacin Production

Ethyl 3-(3-chloropropyl)-4-oxopyrrolidine-1-carboxylate serves as a pivotal intermediate in synthesizing moxifloxacin, a broad-spectrum fluoroquinolone antibiotic. The chloropropyl side chain undergoes nucleophilic displacement with 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid to form the final API .

Broader Therapeutic Relevance

Beyond antibiotics, pyrrolidine derivatives are explored for:

  • Antiviral Agents: Structural modifications may enhance binding to viral proteases.

  • Neurological Drugs: The pyrrolidine ring mimics neurotransmitter scaffolds, aiding in dopamine receptor targeting .

Comparative Analysis with Related Intermediates

CompoundMolecular FormulaKey ApplicationReactivity Profile
Ethyl 3-(3-chloropropyl)-4-oxopyrrolidine-1-carboxylateC10H16ClNO3\text{C}_{10}\text{H}_{16}\text{ClNO}_3Moxifloxacin synthesisHigh (nucleophilic substitution)
tert-Butyl 3-chloro-4-oxopyrrolidine-1-carboxylateC9H14ClNO3\text{C}_9\text{H}_{14}\text{ClNO}_3Peptide coupling reactionsModerate
Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylateC14H17NO3\text{C}_{14}\text{H}_{17}\text{NO}_3Neurological drug developmentLow (steric hindrance)

This table highlights the superior reactivity of Ethyl 3-(3-chloropropyl)-4-oxopyrrolidine-1-carboxylate in substitution reactions, making it indispensable for antibiotic manufacturing .

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